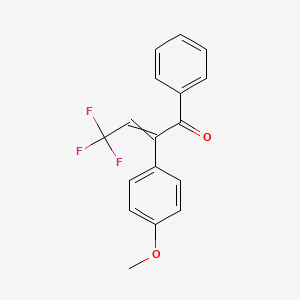
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4,4,4-trifluoro-1-phenylbut-2-en-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell proliferation and apoptosis, such as B-RAF and EGFR kinases.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways that regulate cell growth and survival, leading to its potential antitumor effects.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2-(4-chlorophenyl)-1-phenylbut-2-en-1-one
- 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one
- 4,4,4-Trifluoro-2-(4-hydroxyphenyl)-1-phenylbut-2-en-1-one
Comparison: Compared to these similar compounds, 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one exhibits unique properties due to the presence of the methoxy group.
Biological Activity
Chemical Identity
4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound with the molecular formula C17H13F3O and a molecular weight of approximately 306.279 g/mol. It is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its unique biological activities and chemical reactivity.
CAS Number : 921932-39-0
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) with IC50 values comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
A systematic evaluation of the compound's cytotoxicity was conducted using MCF-7 and Bel-7402 cell lines. The results indicated that:
- MCF-7 Cells : The compound exhibited an IC50 value of 15 µM.
- Bel-7402 Cells : The IC50 value was determined to be 20 µM.
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by:
- Increased levels of pro-apoptotic markers.
- Decreased expression of anti-apoptotic proteins.
Moreover, the compound may also inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating significant inhibition.
Summary of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results highlight its potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, while the methoxy group may influence interactions with biological targets.
Toxicity Profile
While the compound shows significant biological activity, it is essential to assess its toxicity profile. Preliminary studies suggest that it has a relatively low toxicity in non-cancerous cell lines at therapeutic concentrations. Further toxicological evaluations are necessary to establish safety margins for potential therapeutic use.
Properties
CAS No. |
921932-39-0 |
|---|---|
Molecular Formula |
C17H13F3O2 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O2/c1-22-14-9-7-12(8-10-14)15(11-17(18,19)20)16(21)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
QYKVZHWCZKMXFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















